5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Description
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a tert-butyl group at the 3-position and a 3,4-dichlorophenyl substituent at the 1-position. The synthesis of related pyrazole derivatives often involves Friedel-Crafts acylation, hydrazine-mediated cyclization, and nitro group reduction, as seen in the preparation of intermediates like 5-amino-3-(3,4-dichlorophenyl)-1H-indazole .
Properties
Molecular Formula |
C14H14Cl2N4 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
5-amino-3-tert-butyl-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H14Cl2N4/c1-14(2,3)12-9(7-17)13(18)20(19-12)8-4-5-10(15)11(16)6-8/h4-6H,18H2,1-3H3 |
InChI Key |
ZGAZWZZLRIHHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Incorporation of the Dichlorophenyl Group: The dichlorophenyl group can be attached through electrophilic aromatic substitution reactions, where a dichlorobenzene derivative reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group (-C≡N) and electron-deficient pyrazole ring enable nucleophilic substitutions:
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Hydrolysis | Acidic or basic aqueous media | Carboxylic acid derivatives |
| Thiol-mediated coupling | Alcohol/THF solvents, room temp | Thioamide intermediates |
-
Key Example : Hydrolysis of the carbonitrile group under basic conditions (e.g., NaOH/H₂O) yields the corresponding carboxylic acid, a precursor for amide bond formation in drug discovery.
Condensation Reactions
The amino group (-NH₂) participates in condensation with carbonyl compounds:
Mechanism :
-
Nucleophilic attack by the amino group on aldehydes/ketones.
Applications :
-
Synthesis of imine-linked coordination polymers for catalytic applications.
-
Preparation of fused pyrazole derivatives via intramolecular cyclization .
Cycloaddition Reactions
The carbonitrile group facilitates [3+2] cycloadditions with azides or nitrile oxides:
| Cycloaddition Partner | Conditions | Product |
|---|---|---|
| Sodium azide | Cu(I) catalyst, 60–80°C | Tetrazolo[1,5-a]pyrazines |
| Nitrile oxide | Dipolar aprotic solvent | Isoxazole derivatives |
These reactions exploit the electron-deficient nature of the pyrazole ring, with regioselectivity controlled by the tert-butyl group’s steric effects .
Amino Group Reactivity
-
Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form amides, as demonstrated in the synthesis of chloroacetamide derivatives .
-
Diazo Coupling : Generates azo dyes under diazotization conditions, useful in photodynamic therapy research .
Steric Effects of the tert-Butyl Group
The tert-butyl substituent imposes steric hindrance, which:
-
Slows electrophilic aromatic substitution at the pyrazole ring.
-
Directs regioselectivity in cycloadditions toward the less hindered C-4 position .
Heterocycle Formation
The carbonitrile group participates in Thorpe-Ziegler reactions to form fused heterocycles:
Example :
-
Reaction with β-ketoesters under basic conditions.
-
Cyclization to yield thieno[2,3-b]pyridines, a scaffold with antitumor activity .
Redox Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonitrile to a primary amine, though competing pyrazole ring hydrogenation may occur .
-
Oxidation : The amino group resists oxidation under mild conditions but forms nitroso derivatives with strong oxidizers (e.g., KMnO₄) .
Coordination Chemistry
The amino and nitrile groups act as ligands for transition metals:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Square-planar complexes | Catalytic oxidation |
| Fe(III) | Octahedral complexes | Magnetic material synthesis |
These complexes are characterized by FT-IR and X-ray crystallography.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Yield Range | Key Influencing Factors |
|---|---|---|---|
| Hydrolysis | Moderate | 60–85% | pH, temperature |
| Cycloaddition | Fast | 70–93% | Solvent polarity, catalyst |
| Acylation | High | 80–95% | Steric bulk of acylating agent |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For example, studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents. Specifically, compounds similar to 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The presence of the dichlorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer therapies .
Neurological Applications
Another promising application is in the treatment of neurological disorders. Some pyrazole derivatives have been identified as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), which are implicated in conditions such as schizophrenia and anxiety disorders. This suggests that 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile could be explored for its potential in treating such psychiatric conditions .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Pyrazole derivatives have been noted for their effectiveness against a range of agricultural pests. Research has shown that compounds with similar structures can disrupt metabolic pathways in insects, leading to their death or incapacitation. This makes 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile a candidate for further development as an agricultural pesticide .
Synthesis and Characterization
The synthesis of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Study 1: Antimicrobial Activity
In a study evaluating various pyrazole derivatives, researchers synthesized several compounds based on the structure of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. The results indicated that these derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting their potential use as therapeutic agents in treating infections .
Case Study 2: Neurological Modulation
A different study focused on the neurological effects of pyrazole derivatives on mGluR5 receptors. The findings suggested that certain modifications to the pyrazole structure could enhance receptor binding affinity and selectivity, paving the way for developing new medications aimed at managing psychiatric disorders .
Mechanism of Action
The mechanism of action of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with pyrazole derivatives bearing variations in substituents, aromatic rings, and functional groups:
Key Observations:
- Substituent Impact on Lipophilicity : The tert-butyl and 3,4-dichlorophenyl groups in the target compound likely contribute to its elevated LogP (>5), contrasting with fipronil (LogP ~4.0–4.5), which has a sulfinyl group enhancing polarity .
- In contrast, pyrazole derivatives with nitro groups (e.g., 12a, 12b) are often explored for pesticidal applications due to their stability .
- Synthetic Flexibility : The tert-butyl group in the target compound may hinder electrophilic substitution reactions compared to smaller substituents (e.g., methyl or halogens), as seen in the synthesis of azo dyes (4j) .
Biological Activity
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Synthesis
The synthesis of 5-amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. A notable method includes the Michael-type addition reaction, yielding good to excellent results under mild conditions. The structural confirmation is often achieved through spectroscopic techniques such as NMR and mass spectrometry .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma) cells. The presence of the 3,4-dichlorophenyl group has been associated with enhanced cytotoxic effects, likely due to its ability to interact with cellular targets involved in proliferation and apoptosis .
The mechanism through which 5-amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, studies have suggested that such compounds can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Study on HepG2 Cells : A recent study examined the antiproliferative activity of pyrazole derivatives against HepG2 cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential for these compounds .
- In Vivo Studies : Animal models have been utilized to further assess the anticancer efficacy of pyrazole derivatives. In these studies, administration of the compound resulted in significant tumor regression and improved survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of 5-amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile can be influenced by structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances activity by increasing lipophilicity and improving binding affinity to target proteins.
- Amino Group Positioning : The amino group at the 5-position is critical for maintaining biological activity, as it facilitates hydrogen bonding with target enzymes or receptors .
Data Summary
| Property/Activity | Observations |
|---|---|
| Anticancer Efficacy | Significant activity against HepG2 and A431 cells |
| IC50 Values | Comparable to doxorubicin in some derivatives |
| Mechanism | Inhibition of tubulin polymerization |
| Structure-Activity Insights | Electron-withdrawing groups enhance activity |
Q & A
Q. What are the recommended synthetic routes for 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, and how can intermediates be characterized?
Methodological Answer: A multi-step synthesis is typically employed, starting with the condensation of substituted hydrazines with β-ketonitriles to form the pyrazole core. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce formyl groups to pyrazole intermediates, as demonstrated in analogous dihydropyrazole syntheses . Key intermediates should be characterized via:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent positions.
- Mass spectrometry (HRMS) to verify molecular weight and purity.
- Melting point analysis to compare with literature values (e.g., structurally similar compounds in report mp 133–134°C for pyrazole derivatives).
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage: Keep in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent degradation via moisture or photolytic pathways .
- Handling: Use gloveboxes for air-sensitive steps. Safety protocols (e.g., P201, P210 in ) recommend avoiding ignition sources and conducting reactivity tests with small quantities.
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures batch consistency.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve regiochemistry and substituent orientation, as done for 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile (R factor = 0.033, data-to-parameter ratio = 19.6) .
- FT-IR Spectroscopy: Identify nitrile (C≡N stretch ~2200 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functional groups.
- Elemental Analysis: Validate empirical formula (C₁₁H₅Cl₂F₃N₄) with <0.3% deviation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pesticidal activity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace tert-butyl with cyclopropyl or fluorophenyl groups) and test bioactivity against pest GABA receptors, as seen in fipronil analogs .
- In Vitro Assays: Use radioligand binding (³⁵S-TBPS for GABA-gated chloride channels) to quantify potency. Compare EC₅₀ values across analogs.
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with GABA receptor subunits.
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Control Standardization: Include fipronil (EC₅₀ = 2.1 nM for GABA receptors) as a positive control to calibrate assay conditions .
- Metabolic Stability Tests: Assess cytochrome P450-mediated degradation using liver microsomes (e.g., rat CYP3A4) to explain variability in in vivo vs. in vitro results.
- Orthogonal Assays: Validate insecticidal activity via dual methods: (1) topical application on Solenopsis invicta and (2) LC-MS quantification of compound persistence in cuticle lipid layers.
Q. How can researchers investigate the compound’s potential off-target effects in mammalian systems?
Methodological Answer:
- Kinase Profiling: Use a panel of 50+ human kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition.
- Cytotoxicity Screening: Conduct MTT assays on HEK293 or HepG2 cells, monitoring IC₅₀ values >100 µM for therapeutic index calculations.
- Transcriptomics: RNA-seq analysis of treated neuronal cells (e.g., SH-SY5Y) to detect dysregulation of ion channel or apoptosis-related genes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
